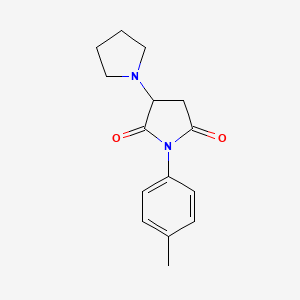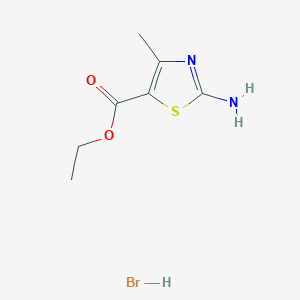
2-fluoro-4-(5-octyl-2-pyridinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-4-(5-octyl-2-pyridinyl)phenol, also known as AP39, is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. AP39 is a mitochondria-targeted hydrogen sulfide donor, which means it can release hydrogen sulfide specifically to the mitochondria in cells. Hydrogen sulfide is a gasotransmitter that has been shown to have various physiological effects, including anti-inflammatory, anti-oxidative, and cytoprotective properties. AP39 has been synthesized using a unique method, and its mechanism of action and potential applications have been studied extensively.
Wirkmechanismus
2-fluoro-4-(5-octyl-2-pyridinyl)phenol releases hydrogen sulfide specifically to the mitochondria in cells. Hydrogen sulfide has been shown to modulate various signaling pathways in cells, including the regulation of mitochondrial respiration, oxidative stress, and inflammation. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to increase mitochondrial respiration and reduce oxidative stress in cells. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense and cytoprotection.
Biochemical and Physiological Effects
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to increase ATP production and improve mitochondrial function in cells. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has also been shown to reduce oxidative stress and inflammation in cells and animal models. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have cytoprotective effects in various organs, including the heart, brain, and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol is also water-soluble, which makes it easy to administer to cells and animals. However, there are some limitations to using 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in lab experiments. It is a novel compound, and its long-term safety has not been fully established. Furthermore, the optimal dosing and administration of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in various disease models have not been fully determined.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-4-(5-octyl-2-pyridinyl)phenol. One potential avenue is the investigation of its therapeutic potential in various disease models, including neurodegenerative diseases, cardiovascular diseases, and renal diseases. Furthermore, the optimization of dosing and administration of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in these disease models is an important area of research. Another potential avenue is the investigation of the long-term safety of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, including its potential effects on mitochondrial function and cellular metabolism. Finally, the development of novel hydrogen sulfide donors that have improved pharmacokinetic properties and therapeutic potential is an important area of research.
Conclusion
In conclusion, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. It is a mitochondria-targeted hydrogen sulfide donor that has been shown to have anti-inflammatory, anti-oxidative, and cytoprotective properties. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been synthesized using a unique method, and its mechanism of action and potential applications have been studied extensively. Future research on 2-fluoro-4-(5-octyl-2-pyridinyl)phenol will likely focus on its therapeutic potential in various disease models, as well as its long-term safety and the development of novel hydrogen sulfide donors.
Synthesemethoden
2-fluoro-4-(5-octyl-2-pyridinyl)phenol is synthesized using a multi-step process that involves the reaction of 2-fluoro-4-nitrophenol with 5-octyl-2-pyridinecarboxylic acid, followed by reduction and deprotection reactions. The final product is a white powder that is soluble in water and organic solvents. This synthesis method has been optimized to produce high yields of pure 2-fluoro-4-(5-octyl-2-pyridinyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been studied extensively for its potential therapeutic benefits in various disease models. It has been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and colitis. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has also been shown to have anti-oxidative effects in models of ischemia-reperfusion injury and neurodegenerative diseases. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have cytoprotective effects in models of myocardial infarction, stroke, and renal injury. These studies suggest that 2-fluoro-4-(5-octyl-2-pyridinyl)phenol may have broad therapeutic potential in various disease states.
Eigenschaften
IUPAC Name |
2-fluoro-4-(5-octylpyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLVJLGYNZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Fluoro-p-hydroxyphenyl)-5-octylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)